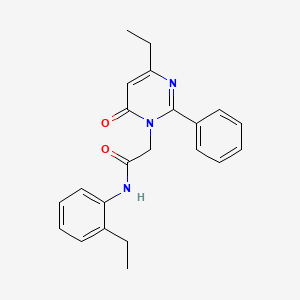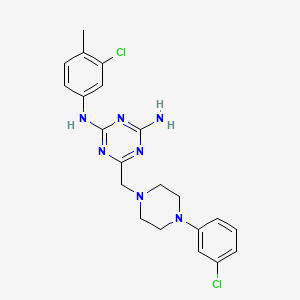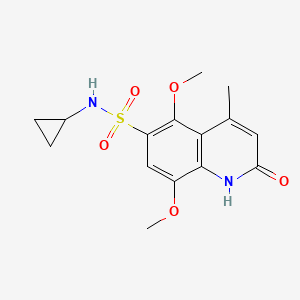![molecular formula C22H23BrN4O B11194375 8-Bromo-3,3'-dimethyl-1'-phenyl-1,1',2,3,4,4A,5',6-octahydrospiro[pyrazino[1,2-A]quinoline-5,4'-pyrazol]-5'-one](/img/structure/B11194375.png)
8-Bromo-3,3'-dimethyl-1'-phenyl-1,1',2,3,4,4A,5',6-octahydrospiro[pyrazino[1,2-A]quinoline-5,4'-pyrazol]-5'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-3,3’-dimethyl-1’-phenyl-1,1’,2,3,4,4A,5’,6-octahydrospiro[pyrazino[1,2-A]quinoline-5,4’-pyrazol]-5’-one is a complex heterocyclic compound It features a unique spiro structure, which is a type of bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3,3’-dimethyl-1’-phenyl-1,1’,2,3,4,4A,5’,6-octahydrospiro[pyrazino[1,2-A]quinoline-5,4’-pyrazol]-5’-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3,3’-dimethyl-1’-phenyl-1,1’,2,3,4,4A,5’,6-octahydrospiro[pyrazino[1,2-A]quinoline-5,4’-pyrazol]-5’-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain functional groups or alter the oxidation state of the compound.
Substitution: Halogen atoms like bromine can be substituted with other groups under appropriate conditions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs .
Scientific Research Applications
8-Bromo-3,3’-dimethyl-1’-phenyl-1,1’,2,3,4,4A,5’,6-octahydrospiro[pyrazino[1,2-A]quinoline-5,4’-pyrazol]-5’-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 8-Bromo-3,3’-dimethyl-1’-phenyl-1,1’,2,3,4,4A,5’,6-octahydrospiro[pyrazino[1,2-A]quinoline-5,4’-pyrazol]-5’-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro-heterocycles and pyrazole derivatives. Examples are:
- 3,3’-Dimethyl-1’-phenyl-1,1’,2,3,4,4A,5’,6-octahydrospiro[pyrazino[1,2-A]quinoline-5,4’-pyrazol]-5’-one
- 8-Chloro-3,3’-dimethyl-1’-phenyl-1,1’,2,3,4,4A,5’,6-octahydrospiro[pyrazino[1,2-A]quinoline-5,4’-pyrazol]-5’-one .
Uniqueness
What sets 8-Bromo-3,3’-dimethyl-1’-phenyl-1,1’,2,3,4,4A,5’,6-octahydrospiro[pyrazino[1,2-A]quinoline-5,4’-pyrazol]-5’-one apart is its specific bromine substitution, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C22H23BrN4O |
|---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
8-bromo-3,5'-dimethyl-2'-phenylspiro[2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline-5,4'-pyrazole]-3'-one |
InChI |
InChI=1S/C22H23BrN4O/c1-15-22(21(28)27(24-15)18-6-4-3-5-7-18)13-16-12-17(23)8-9-19(16)26-11-10-25(2)14-20(22)26/h3-9,12,20H,10-11,13-14H2,1-2H3 |
InChI Key |
BFOGSGSBDUJOMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C12CC3=C(C=CC(=C3)Br)N4C2CN(CC4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-methoxy-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11194300.png)
![4-(4-hydroxy-3-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11194307.png)
![2-(3-chlorophenyl)-3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B11194313.png)
![2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one](/img/structure/B11194314.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11194318.png)
![6-(2,5-dimethoxybenzyl)-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11194333.png)
![6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11194345.png)
![2-(Ethylsulfanyl)-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B11194352.png)
![2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one](/img/structure/B11194353.png)

![5-(4-chlorophenyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B11194363.png)
![N-[5-(morpholin-4-yl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B11194365.png)
